N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide
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Overview
Description
N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C13H14N4OS It is known for its unique structure, which includes a quinoline ring, a hydrazinecarbothioamide group, and an ethyl substituent
Scientific Research Applications
N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities and are often used as a scaffold for drug development .
Mode of Action
It is known that quinoline derivatives can exhibit their effects through different mechanisms of action, depending on their structural diversity .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical processes, particularly when it comes to cell growth and split control .
Pharmacokinetics
It is mentioned that the strongest compounds among quinoline derivatives are orally bioavailable without blood–brain barrier penetration .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide typically involves the reaction of 6-quinolinecarboxylic acid with ethyl hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds .
Comparison with Similar Compounds
Similar Compounds
- N-[(ethylcarbamothioyl)amino]quinoline-6-carboxamide
- 4-hydroxy-2-quinolones
- Quinoline derivatives
Uniqueness
N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it offers a unique scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
1-ethyl-3-(quinoline-6-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-14-13(19)17-16-12(18)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,2H2,1H3,(H,16,18)(H2,14,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLABAESYFHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824400 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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